(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-11-10-12(2)23-16(20-11)15(13-8-6-5-7-9-13)26-18(23)14-17(24)22(4)19(25)21(14)3/h5-10H,1-4H3/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVJASXSYXCCGL-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC(=C3C(=O)N(C(=S)N3C)C)N12)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(S/C(=C\3/C(=O)N(C(=S)N3C)C)/N12)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Ylidene Formation:
Imidazolidinone Ring Construction: The final step involves the cyclization of the intermediate with a suitable isocyanate or carbodiimide to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiazole ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural features.
Industry
In industry, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related heterocycles:
Electronic and Steric Effects
- Thioxo vs.
- Substituent Impact: The 8-phenyl group enhances π-π stacking interactions, whereas methyl groups at positions 2,4 (thiazolo-pyrimidine) and 1,3 (imidazolidinone) reduce steric hindrance, favoring planar conformations .
Biological Activity
(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolopyrimidine Core : Cyclization of thioamide and amidine precursors under acidic or basic conditions.
- Ylidene Formation : Introduction of the ylidene functional group.
- Imidazolidinone Ring Construction : Cyclization with isocyanates or carbodiimides to form the final structure.
The compound's structure can be characterized using various spectroscopic methods such as FTIR and NMR, which confirm the presence of functional groups and the overall architecture of the molecule .
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of related compounds synthesized from similar precursors. For instance, certain derivatives demonstrated significant antioxidant activity when tested using DPPH and phosphomolybdenum methods, outperforming standard antioxidants like ascorbic acid . This suggests that this compound may possess comparable or superior antioxidant capabilities.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial potential. Thiazolopyridine derivatives related to this compound exhibited potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The molecular docking studies indicated strong binding interactions with critical bacterial targets such as DNA gyrase, which are essential for bacterial growth and replication.
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain derivatives had promising results, indicating potential applications in cancer therapy . The MTT assay results showed that these compounds could inhibit cell proliferation effectively.
Study 1: Antioxidant Evaluation
A recent study synthesized a series of imidazolidinone derivatives and evaluated their antioxidant activities against DPPH radicals. The results indicated that several compounds exhibited significant scavenging activity comparable to established antioxidants .
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound A | 25 ± 0.5 | Ascorbic Acid (30 ± 0.7) |
| Compound B | 18 ± 0.8 | Ascorbic Acid (30 ± 0.7) |
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of thiazolopyridine derivatives related to our compound. The study utilized a series of bacterial strains to determine MIC values.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound C | E. coli | 0.21 |
| Compound D | Pseudomonas aeruginosa | 0.21 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
